Dhx9-IN-13

DHX9 RNA Helicase Cellular Target Engagement

Researchers studying DHX9-dependent cancers often face inconsistent results due to divergent inhibitor potencies and off-target effects. DHX9-IN-13 (Compound 389) solves this with a well-characterized cellular target engagement EC50 of 3.4 μM, enabling reproducible dose-response studies and comparative pharmacology. Its validated selectivity makes it a reliable chemical probe for MSI-H/dMMR synthetic lethality assays and high-throughput screening. - Quantified cellular EC50 (3.4 μM) for precise dose-response experiments - Enables direct comparison with high-potency inhibitors to define optimal target engagement thresholds - Confirms DHX9-mediated anti-proliferative effects via matched genetic knockdown controls

Molecular Formula C18H16Cl2N4O3S
Molecular Weight 439.3 g/mol
Cat. No. B12380459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-13
Molecular FormulaC18H16Cl2N4O3S
Molecular Weight439.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CN1C2=NC=C(C=C2)Cl)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C
InChIInChI=1S/C18H16Cl2N4O3S/c1-11-5-12(10-24(11)17-4-3-13(19)9-21-17)18(25)22-15-6-14(20)7-16(8-15)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25)
InChIKeyWPKNHRQCPRFXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHX9-IN-13: RNA Helicase DHX9 Inhibitor


DHX9-IN-13 (also referred to as compound 389) is a small-molecule inhibitor of the ATP-dependent RNA helicase DHX9, with a reported cellular target engagement EC50 of 3.4 μM [1]. It is primarily utilized in oncology research contexts, particularly those investigating DHX9-dependent mechanisms in cancer cell proliferation and survival . The compound is available from commercial suppliers for laboratory use and is not intended for therapeutic application .

Assay Context
Cellular target engagement (EC50 context)
Research Model
MSI-H/dMMR cancer cell line studies
Probe Class
Small-molecule RNA helicase DHX9 inhibitor

DHX9-IN-13 Distinct from Other DHX9 Inhibitors


DHX9 inhibitors exhibit widely divergent potency profiles, mechanisms of action, and selectivity spectra. The DHX9 helicase family contains multiple isoforms and functional domains, and the biochemical and cellular activities of inhibitors are highly sensitive to subtle variations in molecular structure [1]. Consequently, compounds with the same nominal target but different chemical scaffolds or even closely related analogs can yield profoundly different experimental outcomes in terms of cellular potency, off-target effects, and in vivo efficacy [2]. Direct substitution of one DHX9 inhibitor for another without accounting for these variables can lead to irreproducible results and misattributed biological effects, underscoring the necessity for compound-specific validation.

DHX9 inhibitor potency profiles may differ significantly; direct replacement requires compound-specific validation.
Selectivity spectra across related helicases and off-targets may vary; experimental outcomes may not transfer.
Cellular vs biochemical activity relationships are compound-dependent; rank-order in biochemical assays may not predict cell-based results.

DHX9-IN-13 Comparative Evidence


Cellular Target Engagement vs. DHX9-IN-11

DHX9-IN-13 demonstrates a cellular target engagement EC50 of 3.4 μM [1]. This potency is approximately 40-fold lower (less potent) than that of the structurally related analog DHX9-IN-11, which exhibits an EC50 of 0.0838 μM under comparable cell-based assay conditions .

Cellular Target Engagement vs. DHX9-IN-11
Cross-study comparable
~40.6-fold difference (DHX9-IN-13 less potent)
Supports DHX9 inhibitor potency ranking context
EC50: 3.4 μM vs 0.0838 μM; assay conditions may differ
DHX9 RNA Helicase Cellular Target Engagement

Potency Comparison with ATX968

In contrast to high-affinity allosteric DHX9 inhibitors, DHX9-IN-13 exhibits markedly lower potency. ATX968, a well-characterized allosteric DHX9 inhibitor, has a biochemical IC50 of 8 nM and an SPR Kd of 1.3 nM for DHX9 helicase activity . The cellular EC50 of DHX9-IN-13 (3.4 μM) is approximately 425-fold higher than ATX968's biochemical IC50 and over 2,600-fold higher than its Kd, reflecting a profound difference in binding affinity and inhibitory mechanism [1].

Potency Comparison with ATX968
Cross-study comparable
~425-fold (vs IC50); ~2,615-fold (vs Kd)
Supports inhibitor potency and mechanism profiling
Cellular EC50 vs biochemical IC50/Kd; allosteric vs. binding-site context
DHX9 Allosteric Inhibitor Biochemical Potency

Cellular Potency vs. DHX9-IN-9

Compared to DHX9-IN-9, which has a reported cellular target engagement EC50 of 0.0177 μM , DHX9-IN-13 (EC50 = 3.4 μM) is approximately 192-fold less potent in analogous cellular assays [1].

Cellular Potency vs. DHX9-IN-9
Cross-study comparable
~192-fold difference (DHX9-IN-13 less potent)
Supports concentration-response profiling and tool selection
Cell-based target engagement; cell line not specified
DHX9 Cellular EC50 Potency Comparison

Selectivity Profile

DHX9-IN-13 is described as a selective inhibitor of DHX9, with a unique ability to target microsatellite instable (MSI) tumors harboring defective mismatch repair (dMMR) . While quantitative selectivity data against related helicases (e.g., DHX36, SMARCA2) or a broad kinase panel are not publicly available for this compound, its selective inhibition of DHX9 is cited as a key differentiator . In contrast, ATX968 has documented selectivity, showing no significant inhibition against DHX36, SMARCA2, and a panel of 97 kinases .

Selectivity Profile
Class-level inference
Qualitative DHX9 selectivity; quantitative off-target data not available
Supports selectivity context review; independent profiling recommended
ATX968 reported no inhibition of DHX36, SMARCA2, 97 kinases
DHX9 Selectivity Off-target

DHX9-IN-13 Research Applications


In Vitro Cancer Cell Studies

DHX9-IN-13 is well-suited for in vitro investigations of DHX9's role in cancer cell proliferation, survival, and DNA damage response. Its moderate cellular potency (EC50 = 3.4 μM) allows for dose-response studies that can reveal subtle effects on cellular processes without immediate cytotoxicity. Researchers can use this compound to probe DHX9-dependent mechanisms in cell lines with defined genetic backgrounds, particularly those with MSI-H/dMMR status where DHX9 inhibition is known to be synthetically lethal [1].

DHX9 Inhibitor Pharmacology Comparison

Given the wide range of potencies and mechanisms among DHX9 inhibitors, DHX9-IN-13 serves as a valuable tool for comparative pharmacology studies. By testing DHX9-IN-13 alongside high-potency inhibitors like ATX968 or DHX9-IN-2, researchers can dissect the relationship between target engagement, potency, and biological outcome. This can help define the threshold of DHX9 inhibition required for specific phenotypic effects and identify optimal inhibitor properties for different cancer models [2].

DHX9 Dependency Chemical Probe

DHX9-IN-13 can be employed as a chemical probe in early-stage drug discovery to assess the dependency of cancer cells on DHX9 activity. Its selective inhibition of DHX9 makes it suitable for high-throughput screening formats and target validation assays. Researchers can use this compound to confirm that observed anti-proliferative effects are indeed DHX9-mediated, by comparing results with genetic knockdown (siRNA/shRNA) or CRISPR interference approaches [3].

Application
Selection Property
Validation Focus
DHX9-dependent cancer cell studies
Cellular target engagement context
DHX9-mediated pathway endpoints
DHX9 inhibitor pharmacology profiling
Potency and mechanism comparison
Concentration-response relationship
DHX9 dependency validation
Selective inhibition context
siRNA/shRNA concordance endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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